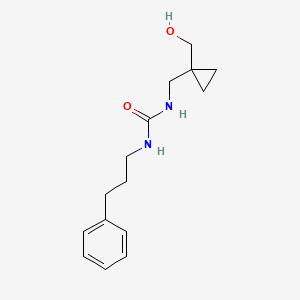
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Several studies have explored the synthesis and potential medicinal applications of compounds structurally related to 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea. For instance, urea derivatives have been synthesized and evaluated for their antiarrhythmic and hypotensive properties. Compounds demonstrating strong hypotensive action and antiarrhythmic activity comparable to reference drugs like Propranolol have been identified, indicating the potential of these compounds in cardiovascular therapeutic applications (Chalina, Staneva, & Chakarova, 1998).
NMR Spectroscopy and Resin Synthesis
The role of urea derivatives in the synthesis of urea-formaldehyde resins, a crucial product in the chemical industry, has been extensively studied using NMR spectroscopy. Detailed investigations have elucidated the complex reaction networks involved in resin synthesis, contributing significantly to our understanding of polymer chemistry and material science (Steinhof, Kibrik, Scherr, & Hasse, 2014).
Organic Synthesis and Chemical Transformations
Research has also focused on the synthesis of ureas through Lossen rearrangement, presenting a method for converting carboxylic acids into ureas in a single-pot process. This approach offers a cost-effective and environmentally friendly method for synthesizing ureas, highlighting the versatility of these compounds in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).
Molecular Structure and Spectroscopic Analysis
The molecular structure, vibrational spectra, and electronic properties of cyclopropylmethyl urea derivatives have been studied, revealing their potential in nonlinear optical applications due to their high hyperpolarizability. These studies offer insights into the electronic characteristics of these compounds, furthering their potential application in electronic and photonic devices (Al-Abdullah et al., 2014).
Propiedades
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-12-15(8-9-15)11-17-14(19)16-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,18H,4,7-12H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQGKABHLOVGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCCCC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
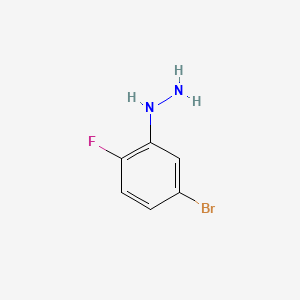
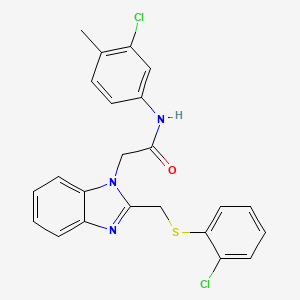
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2579442.png)
![(2-Methylbenzo[D]oxazol-5-YL)boronic acid](/img/structure/B2579443.png)
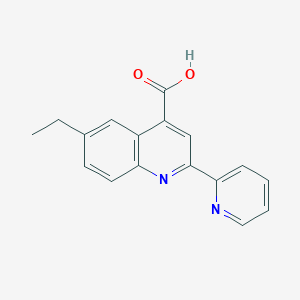



![N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2579454.png)
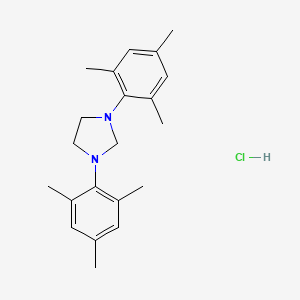
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2579457.png)
![2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579461.png)
![N-(3-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2579462.png)
